molecular formula C10H12BrNO5 B3394916 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene CAS No. 103387-07-1

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene

Cat. No.: B3394916
CAS No.: 103387-07-1
M. Wt: 306.11 g/mol
InChI Key: YTGUADHVVKFZAP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromomethyl group (-CH2Br) at position 1, three methoxy groups (-OCH3) at positions 3, 4, and 5, and a nitro group (-NO2) at position 2. This structure combines electron-donating methoxy groups with the electron-withdrawing nitro group, creating a unique electronic profile that influences its reactivity and applications in organic synthesis. The compound’s bromomethyl group serves as a versatile leaving group, making it valuable in nucleophilic substitution reactions for constructing complex molecules.

Properties

IUPAC Name

1-(bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5/c1-15-7-4-6(5-11)8(12(13)14)10(17-3)9(7)16-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGUADHVVKFZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)CBr)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553524
Record name 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103387-07-1
Record name 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 3,4,5-trimethoxytoluene to introduce the nitro group. This is followed by bromination to replace the methyl group with a bromomethyl group. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Key Observations:

  • Electron Effects: The trimethoxy-nitrobenzene derivative exhibits competing electronic effects: methoxy groups activate the ring via electron donation, while the nitro group deactivates it. This contrast is less pronounced in dichloro or benzyloxy analogs .
  • Reactivity : Bromomethyl-substituted nitroarenes are highly reactive in nucleophilic substitutions. For example, 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene participates in C–C bond insertion reactions with diazo compounds to form complex trifluoromethylated structures .
  • Solubility : Increasing methoxy substitution enhances polarity and solubility in polar solvents (e.g., EtOAc, DCM), whereas chloro or benzyloxy groups favor organic phases .

Biological Activity

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene is a nitro-substituted aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects is crucial for exploring its applications in pharmacology and toxicology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves bromination of the corresponding trimethoxy compound followed by nitration. The structural formula can be represented as follows:

C10H12BrO4\text{C}_10\text{H}_{12}\text{BrO}_4

This compound features a bromomethyl group, which is known to enhance biological activity through various mechanisms, including alkylation of nucleophiles in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro-substituted aromatic compounds. For instance, compounds with similar structures have shown significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) of related compounds have been reported as low as 0.02 mg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (mg/mL)Activity
This compoundTBDAntibacterial
Diaryltriazene derivatives0.02Antibacterial
Triazene compounds0.28Antibacterial

Cytotoxicity and Antitumor Activity

The cytotoxic effects of similar nitrobenzene derivatives have been evaluated using various cancer cell lines. For example, diaryltriazenes have demonstrated significant antiproliferative properties against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma), with IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL .

In vitro assays utilizing the MTT assay method have been employed to assess the viability of treated cells, indicating that compounds with nitro groups often exhibit enhanced cytotoxicity.

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to apoptosis in cancer cells or disrupt cellular processes in bacteria.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial effects of nitrobenzene derivatives found that compounds similar to this compound showed promising results against various pathogens, indicating potential for development into effective antimicrobial agents .
  • Anticancer Potential : Research on related triazene compounds demonstrated their efficacy against multiple cancer cell lines. These findings suggest that the bromomethyl and nitro substituents may enhance the anticancer properties of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Reactant of Route 2
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene

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